N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
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Overview
Description
“N1-(2-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide” is an organofluorine compound , which means it contains at least one carbon-fluorine bond . The presence of fluorine atoms can significantly influence the compound’s reactivity and properties.
Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Organofluorine compounds are generally quite stable and resistant to reactions due to the strength of the carbon-fluorine bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the presence of fluorine atoms. Fluorine atoms can influence properties such as stability, reactivity, boiling/melting points, and more .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its properties and potential applications. Organofluorine compounds are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science , so there could be many potential directions for future research.
properties
IUPAC Name |
N'-[(2-fluorophenyl)methyl]-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F2N3O4S/c23-17-8-10-19(11-9-17)32(30,31)27-14-4-3-6-18(27)12-13-25-21(28)22(29)26-15-16-5-1-2-7-20(16)24/h1-2,5,7-11,18H,3-4,6,12-15H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPGRRSWEDKHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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